molecular formula C5H10N2O4 B1345633 2,2-Dimethyl-1,3-dinitropropane CAS No. 762-98-1

2,2-Dimethyl-1,3-dinitropropane

Cat. No.: B1345633
CAS No.: 762-98-1
M. Wt: 162.14 g/mol
InChI Key: IHFMWDOLRBNYBN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dinitropropane is an organic compound with the molecular formula C5H10N2O4 It is characterized by the presence of two nitro groups attached to a propane backbone, with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dinitropropane can be synthesized through a multi-step process. One common method involves the reaction of acetone with nitromethane to form this compound, followed by hydrogenation of the dinitro compound . Another approach utilizes the Henry reaction, where nitroalkanes react with aldehydes or ketones under basic catalysis to produce nitro derivatives .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as temperature, heating mode, and the use of deep eutectic solvents (DES) as both solvent and catalyst. This method allows for high yields and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-dinitropropane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form corresponding nitroso or nitrate compounds.

    Reduction: Hydrogenation of the nitro groups leads to the formation of amines.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically uses catalysts such as palladium on carbon (Pd/C) or nickel.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitrate derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-1,3-dinitropropane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

    1,3-Dinitropropane: Similar in structure but lacks the methyl groups at the second carbon position.

    2,2-Dimethyl-1,3-dinitrobutane: Similar but with an additional carbon in the backbone.

Uniqueness: 2,2-Dimethyl-1,3-dinitropropane is unique due to the presence of two methyl groups at the second carbon position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other nitroalkanes and contributes to its specific applications and reactivity .

Properties

IUPAC Name

2,2-dimethyl-1,3-dinitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFMWDOLRBNYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+](=O)[O-])C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227061
Record name 2,2-Dimethyl-1,3-dinitro-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-98-1
Record name 2,2-Dimethyl-1,3-dinitro-propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-dimethylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-1,3-dinitro-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dinitropropane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D332JB8GUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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